![molecular formula C23H23N3O6S B4950026 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4950026.png)
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including sulfamoyl, methoxy, and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfamoyl group can be reduced to a sulfonamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)-4-methylbenzamide
- 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-nitrophenyl)-4-methylbenzamide
- 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-chlorophenyl)-4-methylbenzamide
Uniqueness
The presence of both methoxy and nitro groups in 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide distinguishes it from similar compounds
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-14-6-8-18(11-16(14)3)25-33(30,31)22-12-17(7-5-15(22)2)23(27)24-20-13-19(26(28)29)9-10-21(20)32-4/h5-13,25H,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIWUNBRPATVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
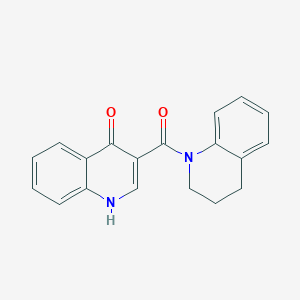
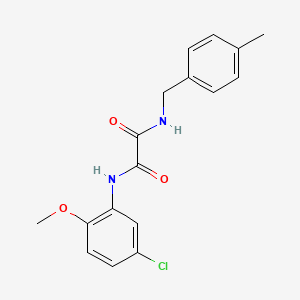
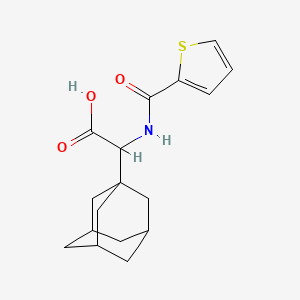
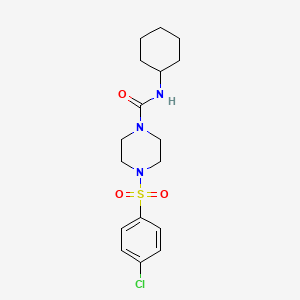
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949971.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4949979.png)
![2,2'-[1,6-hexanediylbis(thio)]bis(6-ethoxy-1,3-benzothiazole)](/img/structure/B4949980.png)
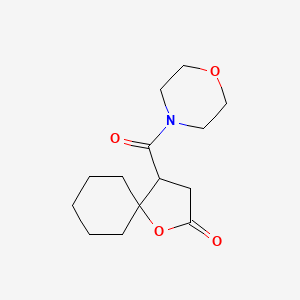
![2-{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazinyl}ethan-1-ol](/img/structure/B4949991.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-chloro-N-cyclopentylbenzamide](/img/structure/B4949996.png)
![N-cyclopentyl-1-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4949999.png)
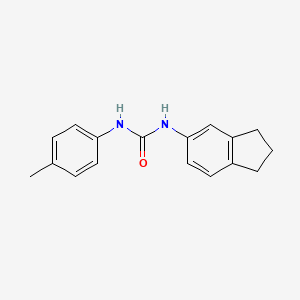
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)nicotinamide](/img/structure/B4950036.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4950045.png)
